Febuxostat D9
Febuxostat D9
Febuxostat-d9 is intended for use as an internal standard for the quantification of febuxostat by GC- or LC-MS. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase. It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase (IC50s = 1.4, 1.8, and 2.2 nM, respectively). It is 10-30 times more potent than the hypoxanthine analog allopurinol ( Kis = 0.7 nM and 0.7 μM, respectively). Febuxostat decreases the serum level of urate in a potassium oxonate rat model of hyperuricemia (ED50 = 1.5 mg/kg). It reduces hepatic macrovesicular steatosis in mice fed a high-fat diet containing trans fatty acids when administered at a dose of 1 mg/kg per day. Febuxostat (0.75 mg/kg) also increases CNS expression of glutamate oxaloacetate transaminase 2 (GOT2) and improves neurological symptoms in a mouse model of secondary progressive experimental autoimmune encephalomyelitis (EAE). Formulations containing febuxostat have been used in the treatment of symptomatic hyperuricemia in patients with gout.
Febuxostat D9 is deuterium labeled Febuxostat, which is a selective xanthine oxidase inhibitor with Ki of 0.6 nM.
Febuxostat D9 is deuterium labeled Febuxostat, which is a selective xanthine oxidase inhibitor with Ki of 0.6 nM.
Brand Name:
Vulcanchem
CAS No.:
1246819-50-0
VCID:
VC0002295
InChI:
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D
SMILES:
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O
Molecular Formula:
C16H16N2O3S
Molecular Weight:
325.4 g/mol
Febuxostat D9
CAS No.: 1246819-50-0
Cat. No.: VC0002295
Molecular Formula: C16H16N2O3S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Febuxostat-d9 is intended for use as an internal standard for the quantification of febuxostat by GC- or LC-MS. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase. It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase (IC50s = 1.4, 1.8, and 2.2 nM, respectively). It is 10-30 times more potent than the hypoxanthine analog allopurinol ( Kis = 0.7 nM and 0.7 μM, respectively). Febuxostat decreases the serum level of urate in a potassium oxonate rat model of hyperuricemia (ED50 = 1.5 mg/kg). It reduces hepatic macrovesicular steatosis in mice fed a high-fat diet containing trans fatty acids when administered at a dose of 1 mg/kg per day. Febuxostat (0.75 mg/kg) also increases CNS expression of glutamate oxaloacetate transaminase 2 (GOT2) and improves neurological symptoms in a mouse model of secondary progressive experimental autoimmune encephalomyelitis (EAE). Formulations containing febuxostat have been used in the treatment of symptomatic hyperuricemia in patients with gout. Febuxostat D9 is deuterium labeled Febuxostat, which is a selective xanthine oxidase inhibitor with Ki of 0.6 nM. |
|---|---|
| CAS No. | 1246819-50-0 |
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D |
| Standard InChI Key | BQSJTQLCZDPROO-KIROAFHOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N |
| SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |
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